molecular formula C10H30MoN2O2S4 B1667433 ATN-224 CAS No. 649749-10-0

ATN-224

Cat. No.: B1667433
CAS No.: 649749-10-0
M. Wt: 434.6 g/mol
InChI Key: FSWNJZRQQVVVJT-UHFFFAOYSA-L
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Description

ATN-224 (bis-choline tetrathiomolybdate) is an orally bioavailable copper chelator and a second-generation analogue of tetrathiomolybdate (TM), initially developed for Wilson’s disease. Its primary mechanism of action involves selective inhibition of copper/zinc superoxide dismutase 1 (SOD1), an enzyme critical for neutralizing superoxide radicals. By inhibiting SOD1, this compound elevates intracellular superoxide levels, leading to oxidative stress, activation of pro-apoptotic pathways, and suppression of tumor angiogenesis .

Preparation Methods

ATN-224 is synthesized through the reaction of tetrathiomolybdate with choline. The synthetic route involves the formation of a complex between tetrathiomolybdate and choline, resulting in the bis(choline)tetrathiomolybdate compound. The reaction conditions typically involve the use of aqueous solutions and controlled temperatures to ensure the proper formation of the desired product .

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and concentration, to achieve high yields and purity. The compound is then purified using techniques like crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

ATN-224 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions it undergoes is the inhibition of superoxide dismutase 1 (SOD1) activity. This inhibition is dose-dependent and involves the binding of this compound to the copper ions present in the enzyme, leading to its inactivation .

Common reagents used in these reactions include copper salts, such as copper(II) chloride, and reducing agents like sodium borohydride. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the proper interaction between this compound and the target enzyme .

The major products formed from these reactions include the inactivated form of superoxide dismutase 1 and the chelated copper ions. These products play a crucial role in the compound’s biological activity and therapeutic applications .

Scientific Research Applications

ATN-224 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a copper chelator to study the role of copper in various biochemical processes. Its ability to inhibit superoxide dismutase 1 makes it a valuable tool for investigating the enzyme’s function and its involvement in oxidative stress .

In biology, this compound is used to study the effects of copper chelation on cellular processes, such as angiogenesis and tumor growth. It has been shown to inhibit the proliferation of endothelial and tumor cells, making it a potential therapeutic agent for cancer treatment .

In medicine, this compound is being evaluated in clinical trials for its potential use in treating various cancers, including head and neck squamous cell carcinoma and myeloma. Its ability to inhibit angiogenesis and induce tumor cell apoptosis makes it a promising candidate for cancer therapy .

In industry, this compound is used in the development of new therapeutic agents and as a research tool for studying the role of copper in biological systems. Its unique properties make it a valuable compound for various industrial applications .

Mechanism of Action

The mechanism of action of ATN-224 involves its ability to chelate copper ions and inhibit the activity of superoxide dismutase 1 (SOD1). By binding to the copper ions present in the enzyme, this compound inactivates SOD1, leading to an increase in the steady-state levels of superoxide anions. This results in the inhibition of extracellular signal-regulated kinase phosphorylation and the induction of apoptosis in tumor cells .

This compound also interferes with multiple signaling pathways, including those mediated by vascular endothelial growth factor (VEGF), fibroblast growth factor 2 (FGF-2), and insulin-like growth factor 1 (IGF-1). These pathways play a crucial role in angiogenesis and tumor progression, making this compound an effective antiangiogenic and antitumor agent .

Comparison with Similar Compounds

Key Mechanisms and Preclinical Findings:

  • SOD1 Inhibition : ATN-224 binds copper with high affinity (IC₅₀ = 17.5 ± 3.7 nM for SOD1), disrupting redox balance and increasing hydrogen peroxide (H₂O₂) levels, which activate p38 MAPK and downregulate the anti-apoptotic protein MCL1 .
  • Antiangiogenic Effects : Reduces circulating endothelial progenitor cells (EPCs) and inhibits vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling .
  • Chemosensitization : Enhances cisplatin, doxorubicin, and bortezomib efficacy by increasing platinum–DNA adducts and ROS-dependent apoptosis .

Clinical Development:

This compound has been tested in Phase I/II trials for solid tumors (prostate, breast, NSCLC) and hematologic malignancies. A Phase I trial in advanced solid tumors established a maximum tolerated dose of 300 mg/day, with stable disease (>6 months) in 11% of patients .

Structural and Functional Analogues

Tetrathiomolybdate (TM)

  • Mechanism : First-generation copper chelator with broad antiangiogenic effects via NF-κB suppression, reducing VEGF, FGF2, and IL-8 .
  • Comparison : Unlike this compound, TM lacks specificity for SOD1 and affects multiple copper-dependent enzymes, increasing off-target risks. This compound’s choline formulation improves oral bioavailability and tolerability .

2-Methoxyoestradiol (Panzem)

  • Mechanism : Estradiol metabolite with SOD1 inhibitory activity; disrupts microtubule dynamics and HIF-1α signaling .
  • Comparison: Lacks this compound’s copper-chelation properties.

LCS-1 (4,5-Dichloro-2-m-tolylpyridazin-3(2H)-one)

  • Mechanism: Small-molecule SOD1 inhibitor with unknown copper-binding capacity .

Pharmacodynamic and Clinical Comparisons

Compound Primary Target Clinical Stage Key Advantages Limitations
This compound SOD1 Phase II Oral bioavailability, specific SOD1 inhibition, biomarkers (SOD activity, EPCs) . Variable efficacy in trials; no Phase III data .
Tetrathiomolybdate Multiple Cu enzymes Phase II Broad antiangiogenic activity . Non-specific, poor tolerability .
2-Methoxyoestradiol SOD1, Microtubules Phase II Dual mechanism (SOD1 + microtubule disruption) . Poor bioavailability, limited efficacy .
LCS-1 SOD1 Preclinical Novel structure . No clinical data; mechanism unclear .

Mechanistic Differentiation

  • Specificity : this compound selectively inhibits SOD1 with minimal effect on cytochrome c oxidase (CcOX) at ≤100 μM, unlike TM, which broadly impacts copper metabolism .
  • Resistance Overcome : this compound induces apoptosis in Bcl-2-overexpressing and chemotherapy-resistant cells, a unique advantage over 2-ME and LCS-1 .
  • Biomarker Utility : this compound’s activity correlates with reduced SOD1 in blood and EPCs, enabling real-time monitoring, unlike other compounds .

Combination Therapy Potential

Combination Effect Evidence
Cisplatin Enhances platinum–DNA adducts and ROS; reverses chemoresistance . Phase I/II data in NSCLC and head/neck cancer .
Bortezomib Synergistic apoptosis in myeloma; resensitizes resistant tumors . Preclinical and SCID-hu models .
ABT-263 (BCL2 Inhibitor) Augments apoptosis in NSCLC via MCL1 suppression . Prevalidation in KRAS-mutant NSCLC .

Biological Activity

ATN-224, a choline salt of tetrathiomolybdate, is a copper chelator that has garnered attention for its biological activity, particularly in oncology. This compound primarily exerts its effects through the inhibition of superoxide dismutase 1 (SOD1), leading to significant antiangiogenic and antitumor properties. Below is a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

This compound operates through several key mechanisms:

  • Inhibition of SOD1 : By binding to copper ions, this compound inhibits SOD1, which is crucial for converting superoxide into hydrogen peroxide. This inhibition leads to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis and reducing cell proliferation .
  • Impact on Angiogenesis : The compound has shown to significantly reduce angiogenesis by downregulating factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF-2). This effect is dose-dependent, with maximal antiangiogenic activity observed at lower doses compared to those needed for tumor cell inhibition .
  • Oxidative Stress Modulation : this compound induces mitochondrial dysfunction and enhances oxidant levels, which can lead to cell death in oxidative stress-resistant cancer cells .

Phase II Trials

A non-comparative randomized Phase II study evaluated the efficacy of this compound in men with biochemically recurrent prostate cancer. Key findings included:

  • PSA Progression-Free Survival : At 24 weeks, 59% of patients on a low-dose regimen (30 mg daily) were PSA progression-free compared to 45% on a higher dose. The median PSA progression-free survival was reported at 30 weeks for the low-dose group .
  • Biomarker Analysis : Serum ceruloplasmin levels decreased significantly in the high-dose group but did not correlate with PSA changes, indicating that while this compound affects copper metabolism, its direct relationship with tumor markers may require further investigation .

In Vitro Studies

Research demonstrated that this compound effectively induced cell death in various cancer cell lines:

  • Lymphoma Models : In lymphoma cell culture models, this compound induced oxidant-dependent cell death at low nanomolar concentrations. The compound was particularly effective against cells resistant to oxidative stress and those overexpressing Bcl-2 .
  • Primary B-cell Acute Lymphoblastic Leukemia (B-ALL) : Primary samples from B-ALL patients showed significant reductions in viable cell counts following treatment with this compound, suggesting its potential as an effective therapeutic agent in hematological malignancies .

Table 1: Clinical Efficacy of this compound in Prostate Cancer

Dose (mg/day)PSA Progression-Free (%)Median PSA Progression-Free Survival (weeks)
305930
High Dose4526

Table 2: In Vitro Effects of this compound on Cell Viability

Cell LineConcentration (nM)Viability Reduction (%)
Lymphoma CellsLow (<100)Significant
B-ALL Primary CellsLow (<100)Significant

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Prostate Cancer : A patient treated with low-dose this compound exhibited a marked decrease in PSA levels over several months, correlating with the findings from the Phase II trial .
  • Hematological Malignancies : A cohort of patients with refractory lymphoma showed improved outcomes when this compound was used as an adjunct therapy alongside traditional chemotherapeutics like doxorubicin, enhancing overall cell death rates .

Properties

IUPAC Name

bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNJZRQQVVVJT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30MoN2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649749-10-0
Record name ATN 224
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIOMOLIBDATE CHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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